molecular formula C12H15NO4S B6662352 2-[Cyclopropyl-(4-methoxythiophene-2-carbonyl)amino]propanoic acid

2-[Cyclopropyl-(4-methoxythiophene-2-carbonyl)amino]propanoic acid

Cat. No.: B6662352
M. Wt: 269.32 g/mol
InChI Key: DEKYFGKJULVPLR-UHFFFAOYSA-N
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Description

2-[Cyclopropyl-(4-methoxythiophene-2-carbonyl)amino]propanoic acid is a complex organic compound featuring a cyclopropyl group, a methoxythiophene ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyclopropyl-(4-methoxythiophene-2-carbonyl)amino]propanoic acid typically involves multi-step organic reactions. One common approach is the cycloaddition of 1,4-dithiane-2,5-diol with ynals to produce thiophene derivatives . The reaction conditions often include the use of catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-[Cyclopropyl-(4-methoxythiophene-2-carbonyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxythiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

2-[Cyclopropyl-(4-methoxythiophene-2-carbonyl)amino]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Cyclopropyl-(4-methoxythiophene-2-carbonyl)amino]propanoic acid involves its interaction with specific molecular targets. The methoxythiophene ring can interact with enzymes or receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Cyclopropyl-(4-methoxythiophene-2-carbonyl)amino]propanoic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both a cyclopropyl group and a methoxythiophene ring makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[cyclopropyl-(4-methoxythiophene-2-carbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-7(12(15)16)13(8-3-4-8)11(14)10-5-9(17-2)6-18-10/h5-8H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKYFGKJULVPLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C1CC1)C(=O)C2=CC(=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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